
N-(4-chlorobenzyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the benzamide moiety, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-methoxybenzamide typically involves the reaction of 4-chlorobenzylamine with 2-methoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like DCM or DMF.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde derivatives.
Reduction: Formation of 4-chlorobenzylamine or 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
4-chlorobenzylamine: A precursor in the synthesis of this compound.
2-methoxybenzoic acid: Another precursor used in the synthesis.
N-(4-chlorobenzyl)triflupromazinium chloride: A compound with antiviral activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-chlorobenzyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine receptor antagonist. This article explores its structure, synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the benzamide family and has a molecular formula of C16H17ClN2O2. Its molecular weight is approximately 275.73 g/mol. The compound features a methoxy group and a chlorobenzyl moiety attached to a benzamide framework, which enhances its pharmacological properties.
Structural Features:
- Chlorobenzyl Group : Increases lipophilicity and influences receptor binding.
- Methoxy Group : Enhances binding affinity to dopamine receptors.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the benzamide backbone.
- Introduction of the chlorobenzyl and methoxy groups through nucleophilic substitution reactions.
This synthetic pathway allows for efficient production, enabling further research into its biological applications.
Dopamine Receptor Antagonism
Research indicates that this compound primarily acts as an antagonist at the D2 subtype of dopamine receptors. This interaction is crucial for its potential therapeutic applications in treating conditions such as schizophrenia and nausea .
Mechanism of Action:
- Dopamine Receptor Binding : The presence of the methoxy group significantly enhances binding affinity to dopamine receptors, which is vital for its antagonistic effects.
- Therapeutic Implications : Given its activity on D2 receptors, this compound may be explored for developing new treatments for psychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : A study found that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may also have potential in oncology .
Cell Line IC50 (µM) HCT116 10.76 MCF7 0.25 HL60 1.62 K562 4.23 - Neuroleptic Activity : Other research indicated that compounds structurally related to this compound could influence receptor binding and exhibit neuroleptic activity, further supporting its potential in pharmacology.
- Comparative Studies : Structural analogs were synthesized to compare their biological activities, revealing that variations in substituents significantly affect their pharmacological profiles.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
PDJUGMBGZLVSBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.